molecular formula C22H21F3N2O5 B5157942 2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 5615-02-1

2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B5157942
CAS No.: 5615-02-1
M. Wt: 450.4 g/mol
InChI Key: QSVTXGMGDFRDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate class, characterized by a dihydropyrimidine core substituted with a trifluoroethyl ester and a 3-methoxy-4-phenylmethoxyphenyl group at the 4-position. The trifluoroethyl ester enhances metabolic stability compared to simpler alkyl esters, while the multi-substituted aryl group may modulate steric and electronic interactions in binding environments .

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O5/c1-13-18(20(28)32-12-22(23,24)25)19(27-21(29)26-13)15-8-9-16(17(10-15)30-2)31-11-14-6-4-3-5-7-14/h3-10,19H,11-12H2,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVTXGMGDFRDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386236
Record name 2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5615-02-1
Record name 2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate” typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, trifluoroethyl esters, and pyrimidine derivatives. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenylmethoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.

    Substitution: The trifluoroethyl group and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound might be studied for its effects on specific biological pathways.

Medicine

In medicinal chemistry, compounds like this are investigated for their potential therapeutic effects. They could be candidates for drug development targeting diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “2,2,2-trifluoroethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
    Replaces the 3-methoxy-4-phenylmethoxyphenyl group with a fluorophenyl ring. The fluorine atom introduces moderate electron-withdrawing effects but lacks the steric bulk of the methoxy-phenylmethoxy substituent. This simplification may enhance solubility but reduce target specificity due to decreased van der Waals interactions .

  • Methyl 4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (): Features a 4-ethoxyphenyl group, which is less sterically demanding than the target compound’s substituent.

Heterocyclic Substituents

  • Ethyl 4-[5-(Methoxymethyl)Furan-2-Yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
    Substitutes the aryl group with a furan ring. The oxygen atom in furan enhances polarity and hydrogen-bonding capacity, but the smaller size of the heterocycle reduces steric hindrance compared to the target compound’s aryl substituent .

Ester Group Variations

  • Ethyl vs. Trifluoroethyl Esters :
    The trifluoroethyl group in the target compound () significantly increases electron-withdrawing effects compared to ethyl esters (e.g., ). This enhances hydrolytic stability, as demonstrated in analogues like Ethyl 2-Hydroxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (), where the trifluoromethyl group stabilizes the ester against enzymatic cleavage .

  • However, this group may reduce metabolic stability compared to trifluoroethyl due to susceptibility to oxidative degradation .

Oxo vs. Thioxo Modifications

  • Ethyl 4-(4-Bromophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
    Replaces the 2-oxo group with a thioxo moiety. The sulfur atom increases lipophilicity (logP) and may alter hydrogen-bonding patterns, as seen in its crystallographic data showing distinct packing interactions compared to oxo analogues .

Comparative Data Table

Compound Name Ester Group 4-Position Substituent Key Feature Biological Data (if available) Reference
Target Compound 2,2,2-Trifluoroethyl 3-Methoxy-4-phenylmethoxyphenyl High steric bulk, electron-withdrawing N/A
Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate Ethyl Fluorophenyl Moderate electron-withdrawing N/A
Methyl 4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate Methyl 4-Ethoxyphenyl Electron-donating N/A
Ethyl 4-[5-(Methoxymethyl)Furan-2-Yl]-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate Ethyl 5-(Methoxymethyl)Furan-2-Yl Polar heterocycle N/A
Ethyl 4-(4-Bromophenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate Ethyl 4-Bromophenyl Thioxo group (lipophilic) N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.